molecular formula C13H13ClN2O3 B3337844 5-[(2-Chloro-5-methylphenoxy)methyl]furan-2-carbohydrazide CAS No. 832737-50-5

5-[(2-Chloro-5-methylphenoxy)methyl]furan-2-carbohydrazide

Cat. No. B3337844
CAS RN: 832737-50-5
M. Wt: 280.7 g/mol
InChI Key: AIYDQLIAGGOQCT-UHFFFAOYSA-N
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Description

“5-[(2-Chloro-5-methylphenoxy)methyl]furan-2-carbohydrazide” is a chemical compound with the molecular formula C13H13ClN2O3 . It’s a derivative of furoic acid .


Molecular Structure Analysis

The molecular structure of “5-[(2-Chloro-5-methylphenoxy)methyl]furan-2-carbohydrazide” is complex, with a furan ring attached to a carbohydrazide group . The exact 3D structure is not available in the retrieved data.

Safety and Hazards

The safety data sheet for “5-[(2-Chloro-5-methylphenoxy)methyl]furan-2-carbohydrazide” suggests that any clothing contaminated by the product should be immediately removed and the person should move out of the dangerous area .

properties

IUPAC Name

5-[(2-chloro-5-methylphenoxy)methyl]furan-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3/c1-8-2-4-10(14)12(6-8)18-7-9-3-5-11(19-9)13(17)16-15/h2-6H,7,15H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIYDQLIAGGOQCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCC2=CC=C(O2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901158102
Record name 5-[(2-Chloro-5-methylphenoxy)methyl]-2-furancarboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901158102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2-Chloro-5-methylphenoxy)methyl]furan-2-carbohydrazide

CAS RN

832737-50-5
Record name 5-[(2-Chloro-5-methylphenoxy)methyl]-2-furancarboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832737-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(2-Chloro-5-methylphenoxy)methyl]-2-furancarboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901158102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[(2-Chloro-5-methylphenoxy)methyl]furan-2-carbohydrazide
Reactant of Route 2
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5-[(2-Chloro-5-methylphenoxy)methyl]furan-2-carbohydrazide
Reactant of Route 4
5-[(2-Chloro-5-methylphenoxy)methyl]furan-2-carbohydrazide
Reactant of Route 5
5-[(2-Chloro-5-methylphenoxy)methyl]furan-2-carbohydrazide
Reactant of Route 6
5-[(2-Chloro-5-methylphenoxy)methyl]furan-2-carbohydrazide

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